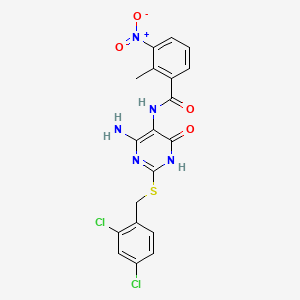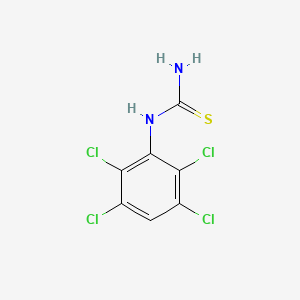
(2,3,5,6-Tetrachlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,5,6-Tetrachlorophenyl)thiourea is an organosulfur compound with the molecular formula C_7H_4Cl_4N_2S It is a derivative of thiourea, where the phenyl group is substituted with four chlorine atoms at the 2, 3, 5, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrachlorophenyl)thiourea typically involves the reaction of 2,3,5,6-tetrachloroaniline with thiourea. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the final compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,5,6-Tetrachlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating and an appropriate solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenylthiourea derivatives
Wissenschaftliche Forschungsanwendungen
(2,3,5,6-Tetrachlorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2,3,5,6-Tetrachlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In biological systems, it may disrupt cellular processes by interfering with signal transduction pathways or by inducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound, with a simpler structure and broader range of applications.
Phenylthiourea: Similar structure but without the chlorine substitutions, leading to different chemical properties and reactivity.
Tetrachlorophenylurea: Similar to (2,3,5,6-Tetrachlorophenyl)thiourea but with an oxygen atom instead of sulfur, resulting in different biological activities
Uniqueness
This compound is unique due to the presence of four chlorine atoms on the phenyl ring, which significantly alters its chemical reactivity and biological activity compared to other thiourea derivatives. This compound’s specific substitution pattern makes it a valuable tool in various research applications, particularly in studying the effects of halogenation on thiourea derivatives .
Eigenschaften
Molekularformel |
C7H4Cl4N2S |
|---|---|
Molekulargewicht |
290.0 g/mol |
IUPAC-Name |
(2,3,5,6-tetrachlorophenyl)thiourea |
InChI |
InChI=1S/C7H4Cl4N2S/c8-2-1-3(9)5(11)6(4(2)10)13-7(12)14/h1H,(H3,12,13,14) |
InChI-Schlüssel |
ADNMCQANQLDCQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)NC(=S)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


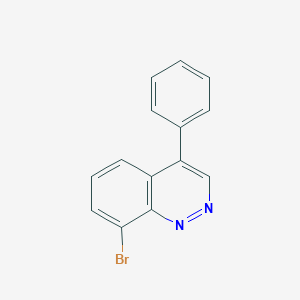
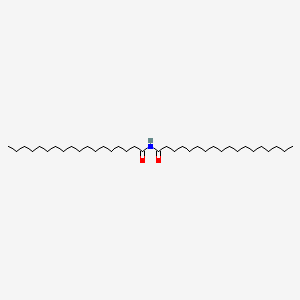

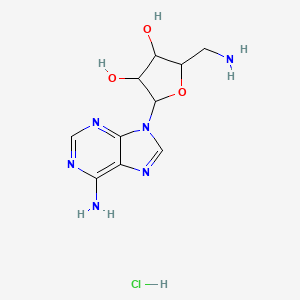
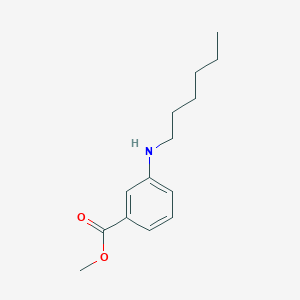
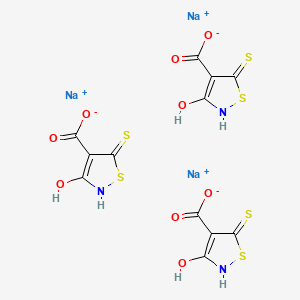
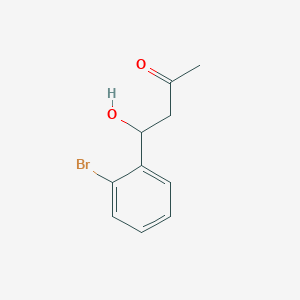

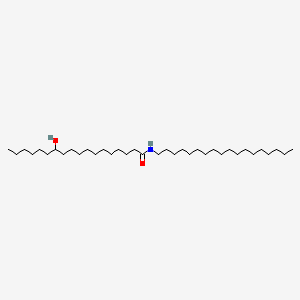
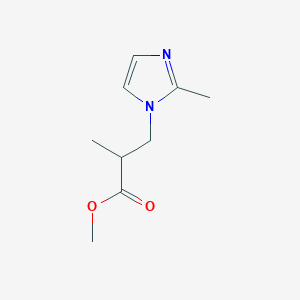

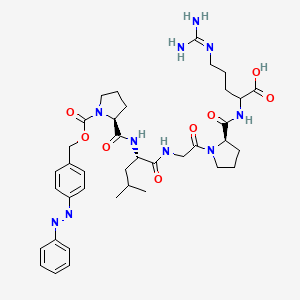
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
